molecular formula C23H22ClN3O2S B2508396 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE CAS No. 895646-50-1

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B2508396
CAS No.: 895646-50-1
M. Wt: 439.96
InChI Key: HLTMHXMEWSBLPG-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural elements include:

  • Position 4: A sulfanyl (-S-) linker connecting the core to an N,N-diethylacetamide moiety.
  • Molecular formula: C₂₄H₂₄ClN₃O₃S, with a molecular weight of 469.99 g/mol .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-3-27(4-2)20(28)14-30-23-18-13-16-7-5-6-8-19(16)29-22(18)25-21(26-23)15-9-11-17(24)12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTMHXMEWSBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and chromeno[2,3-d]pyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group:

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₂₄H₂₄ClN₃O₃S 469.99 4-Chlorophenyl (C6H4Cl), N,N-diethylacetamide
2-[(9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide C₂₆H₂₀ClN₃O₃S 489.98 Ethoxy (C₂H₅O) at position 9, phenyl (C6H5) at position 2, 4-methylphenyl acetamide
N-(4-Chlorophenyl)-2-{[2-(4-Methoxyphenyl)-5H-[1]Benzopyrano[2,3-d]Pyrimidin-4-Yl]Sulfanyl}Acetamide C₂₆H₂₀ClN₃O₃S 489.98 4-Methoxyphenyl (C6H4OCH3) at position 2, 4-chlorophenyl acetamide
2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide C₁₈H₂₀Cl₂N₂O₃S₂ 455.40 Diethylsulfamoyl (C4H10NO2S), dual chloro substituents

Key Observations :

  • Substituent Effects: The ethoxy group in may improve metabolic stability but reduce solubility compared to the target’s diethylacetamide. The diethylsulfamoyl group in adds steric bulk and polarity, which may limit blood-brain barrier penetration.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide is a member of the chromeno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This compound features a chromeno core fused with a pyrimidine ring and a chlorophenyl substituent, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, thereby blocking substrate access. This mechanism is significant in therapeutic contexts such as cancer treatment.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.

Antiviral Properties

Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication processes. Preliminary studies suggest that the compound may exhibit antiviral activity against adenoviruses, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of related compounds:

  • Antiviral Efficacy : A study reported that certain substituted chromeno[2,3-d]pyrimidines exhibited IC50 values in the low micromolar range against adenoviral infections, indicating significant antiviral activity .
  • Anticancer Screening : In vitro tests on various cancer cell lines revealed that related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells . The mechanism involved apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies : Research highlighted that chromeno[2,3-d]pyrimidines could inhibit critical metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
Pyrido[2,3-d]pyrimidin-5-one Derivatives AntiproliferativeKnown for broad-spectrum activity against various cancers
Indole Derivatives Antiviral & AnticancerExhibits diverse mechanisms of action
Chromeno[2,3-d]pyrimidines Anticancer & Anti-inflammatoryUnique structural features enhance reactivity

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